![molecular formula C13H19FN2O3S B5124669 N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5124669.png)
N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of potential therapeutic benefits.
Wirkmechanismus
N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 works by activating the sGC enzyme, which is responsible for the production of cyclic guanosine monophosphate (cGMP) in cells. cGMP is a signaling molecule that plays a key role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By activating sGC and increasing cGMP levels, N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been shown to have a range of beneficial effects on the cardiovascular system.
Biochemical and Physiological Effects:
N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been shown to have a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. These effects are thought to be mediated by the activation of the sGC enzyme and the subsequent increase in cGMP levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 in lab experiments is its specificity for the sGC enzyme. This allows researchers to study the effects of sGC activation in a controlled manner. However, one limitation of using N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272. One area of interest is the development of more potent sGC activators that may have greater therapeutic efficacy. Another area of research involves the use of N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 in combination with other drugs for the treatment of pulmonary hypertension and other cardiovascular diseases. Finally, there is interest in studying the potential role of sGC activation in other disease states, such as cancer and inflammatory disorders.
In conclusion, N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 is a promising compound that has been extensively studied for its potential therapeutic applications. Its specificity for the sGC enzyme and its range of beneficial effects on the cardiovascular system make it an attractive target for future research. Further studies are needed to fully understand the potential therapeutic benefits of this compound and to develop more effective sGC activators for clinical use.
Synthesemethoden
The synthesis of N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 involves several steps, starting with the reaction of sec-butylamine and 4-fluorobenzaldehyde to form the intermediate N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)glycinamide. This intermediate is then reacted with dimethyl sulfoxide (DMSO) and trifluoroacetic anhydride (TFAA) to form the final product, N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272.
Wissenschaftliche Forschungsanwendungen
N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications in a range of disease states. One of the most promising areas of research involves the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. N~1~-(sec-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide 41-2272 has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure in animal models of pulmonary hypertension.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-4-10(2)15-13(17)9-16(20(3,18)19)12-7-5-11(14)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZQBYMJJPJUMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.